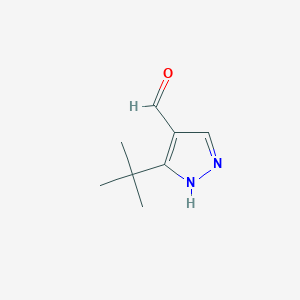

3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJTNPAWAQSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390247 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001020-17-2 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide array of biologically active compounds. The introduction of a formyl group at the C4 position of the pyrazole ring opens up a gateway for further functionalization, enabling the construction of complex molecular architectures. The Vilsmeier-Haack reaction stands out as an efficient and regioselective method for this transformation.[1] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich 4-position of the pyrazole ring.

This guide will detail the synthesis of the precursor, 3-tert-butyl-1H-pyrazole, and provide a robust, adaptable protocol for its subsequent formylation to yield 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.

Synthesis of the Starting Material: 3-tert-Butyl-1H-pyrazole

The synthesis of the starting material, 3-tert-butyl-1H-pyrazole, is a critical first step. A common and effective method involves the condensation of a β-diketone equivalent with hydrazine.

Experimental Protocol: Synthesis of 3-tert-Butyl-1H-pyrazole

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.

Materials:

-

4,4-Dimethyl-3-oxopentanal (or its keto-enol tautomer)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed successively with a dilute solution of hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 3-tert-butyl-1H-pyrazole.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for a similar synthesis of a substituted pyrazole:

| Parameter | Value |

| Yield | Typically in the range of 70-90% |

| Physical State | Colorless to pale yellow oil or low-melting solid |

Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole

The Vilsmeier-Haack reaction is a highly regioselective formylation that will introduce the aldehyde group at the C4 position of the 3-tert-butyl-1H-pyrazole ring. The following is a detailed experimental protocol adapted from procedures for structurally similar pyrazoles.[2]

Proposed Experimental Protocol

Materials:

-

3-tert-Butyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise at 0 °C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The acidic mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with ethyl acetate or dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

While specific experimental data for the Vilsmeier-Haack synthesis of this compound is not available in the reviewed literature, the following table provides expected values based on analogous reactions and data from a Chinese patent (CN103772282A) which describes an alternative synthesis.

| Parameter | Expected/Reported Value |

| Yield | 60-85% (expected for Vilsmeier-Haack) |

| Physical State | Solid |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

Spectroscopic Data (Predicted/Analogous):

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~8.0 (s, 1H, pyrazole-H5), ~9.9 (s, 1H, CHO), ~12-13 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~115 (C4), ~140 (C5), ~160 (C3), ~185 (CHO) |

| IR (KBr) | ν (cm⁻¹): ~3200-3400 (N-H stretching), ~2960 (C-H stretching), ~1670 (C=O stretching of aldehyde) |

Reaction Mechanism and Workflow

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be summarized in the following diagram.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of this compound. This technical guide offers a detailed, adaptable protocol for researchers in the field of synthetic and medicinal chemistry. While specific, published data for this exact transformation is limited, the provided procedures, based on closely related examples, offer a strong foundation for the successful synthesis and subsequent utilization of this valuable pyrazole derivative in drug discovery and development programs. Careful execution of the experimental steps and appropriate analytical characterization are paramount to ensure the desired product's purity and identity.

References

An In-depth Technical Guide to the Formation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, in-depth mechanistic insights, experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.

Introduction

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring can significantly influence the pharmacological profile of the resulting molecules by enhancing metabolic stability and modulating receptor binding. This guide focuses on the efficient synthesis of this compound, primarily through a two-step process: the initial formation of the 3-tert-butyl-1H-pyrazole core, followed by its regioselective formylation.

Core Synthetic Strategy

The most prevalent and efficient method for the synthesis of this compound involves a two-stage process:

-

Stage 1: Synthesis of the Pyrazole Ring. The formation of the 3-tert-butyl-1H-pyrazole scaffold is typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

-

Stage 2: Vilsmeier-Haack Formylation. The introduction of the carbaldehyde group at the 4-position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic systems.

dot

Caption: Overall synthetic workflow for this compound.

Mechanism of Formation

Formation of 3-tert-Butyl-1H-pyrazole

The synthesis of the pyrazole ring proceeds through the reaction of a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydrazine. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen on the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the key step for the introduction of the aldehyde functionality. The reaction mechanism can be broken down into two main stages: formation of the Vilsmeier reagent and the electrophilic substitution on the pyrazole ring.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 4-position of the 3-tert-butyl-1H-pyrazole attacks the electrophilic Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to afford the desired this compound.

dot

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Pyrazole Formation | Pivaloylacetonitrile, Hydrazine Hydrate | Ethanol | Reflux | 4 | ~68 | Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |

| Vilsmeier-Haack Formylation | 3-tert-Butyl-1H-pyrazole, POCl₃, DMF | DMF | 70-90 | 4-12 | 60-90 | Formylation of various substituted pyrazoles |

Experimental Protocols

Synthesis of 3-tert-Butyl-1H-pyrazole

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ammonium hydroxide (concentrated)

Procedure:

-

To a solution of ethanol and water, add pivaloylacetonitrile and hydrazine hydrate.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture with concentrated ammonium hydroxide until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-tert-butyl-1H-pyrazole.

Vilsmeier-Haack Formylation to Yield this compound

Materials:

-

3-tert-Butyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF and cool to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve 3-tert-butyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on well-established synthetic methodologies. The formation of the pyrazole core through condensation and subsequent regioselective formylation via the Vilsmeier-Haack reaction provides an efficient route to this valuable synthetic intermediate. The detailed mechanisms, experimental protocols, and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information for the successful synthesis and application of this important molecule in their scientific endeavors.

Spectroscopic data for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (CAS No: 1001020-17-2). Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic data based on the analysis of similar pyrazole derivatives and provides detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS data. This guide serves as a practical resource for the synthesis, purification, and structural elucidation of this and related compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a cornerstone in the development of new pharmaceutical agents, exhibiting a wide range of biological activities. The specific compound, this compound, incorporates a bulky tert-butyl group and a reactive carbaldehyde moiety on the pyrazole scaffold, making it a valuable intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key building block. This guide details the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | Broad singlet | - | - | Position can vary and may exchange with D₂O. |

| CHO | 9.8 - 10.2 | Singlet | - | Aldehydic proton, typically deshielded. |

| Pyrazole C5-H | 8.0 - 8.5 | Singlet | - | Aromatic proton on the pyrazole ring. |

| C(CH₃)₃ | 1.3 - 1.5 | Singlet | - | 9 equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| CHO | 185 - 195 | Aldehydic carbon, highly deshielded. |

| Pyrazole C3 | 160 - 165 | Carbon bearing the tert-butyl group. |

| Pyrazole C5 | 135 - 145 | Carbon bearing the hydrogen atom. |

| Pyrazole C4 | 110 - 120 | Carbon bearing the carbaldehyde group. |

| C (CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group. |

| C(CH₃ )₃ | 28 - 32 | Methyl carbons of the tert-butyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Hydrogen-bonded N-H stretching. |

| C-H Stretch (sp²) | 3000 - 3100 | Medium | Aromatic C-H stretching of the pyrazole ring. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | C-H stretching of the tert-butyl group. |

| C=O Stretch | 1680 - 1700 | Strong | Aldehyde carbonyl stretching. |

| C=N Stretch | 1580 - 1620 | Medium | Pyrazole ring stretching. |

| C=C Stretch | 1450 - 1550 | Medium | Pyrazole ring stretching. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]+• | 152.10 | Molecular ion peak. |

| [M-CH₃]+ | 137.08 | Loss of a methyl group from the tert-butyl moiety. |

| [M-C(CH₃)₃]+ | 95.04 | Loss of the tert-butyl group. |

| [M-CHO]+ | 123.10 | Loss of the formyl group. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph.

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to the low µg/mL or ng/mL range with the mobile phase.

-

Infuse the sample solution directly into the ESI source or inject it through a liquid chromatograph.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The structural confirmation of this compound relies on a combination of spectroscopic techniques. This guide provides the expected data and detailed experimental protocols for ¹H NMR, ¹³C NMR, IR, and MS analyses. While experimental spectra for this specific molecule are not widely published, the provided information serves as a robust framework for researchers to successfully characterize this and similar pyrazole derivatives, ensuring the integrity of their synthetic work and facilitating further research and development.

An In-depth Technical Guide to 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the bulky tert-butyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a valuable building block for the synthesis of diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available, specific experimental data for others, such as melting and boiling points, are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | N/A |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 1001020-17-2 | [1][2][3] |

| Appearance | Not explicitly reported; likely a solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |

| pKa | Data not available | N/A |

| logP | Data not available | N/A |

| Purity | Commercially available at ≥95% purity.[1] | N/A |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These are based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for the formylation of pyrazoles at the 4-position is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

3-tert-Butyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Dissolve 3-tert-Butyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane.

-

Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A typical ¹H NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole C5-H (around 8.0-8.5 ppm), and a singlet for the nine protons of the tert-butyl group (around 1.3-1.5 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet at a variable chemical shift.

-

¹³C NMR: A ¹³C NMR spectrum in the same solvent is expected to show a signal for the aldehyde carbonyl carbon (around 185-195 ppm), signals for the pyrazole ring carbons, and signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the compound (as a solid or a thin film). Key characteristic peaks are expected for the N-H stretch of the pyrazole ring (a broad band around 3200-3400 cm⁻¹), the C-H stretches of the tert-butyl group (around 2960 cm⁻¹), and a strong C=O stretch for the aldehyde (around 1670-1690 cm⁻¹).

Mass Spectrometry (MS):

-

Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (153.10).

Logical Relationships of Physicochemical Properties

The interplay of the structural features of this compound dictates its overall physicochemical profile and reactivity, which is crucial for its application in drug design and synthesis.

Caption: Influence of structural motifs on physicochemical properties.

References

Technical Guide: Characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (CAS Number: 1001020-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound, 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 1001020-17-2. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance, aiming to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound.[4] While specific, experimentally determined physical properties like melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1001020-17-2 | [4][5] |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.19 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in peer-reviewed publications. However, based on the known structure and data from similar pyrazole derivatives, the expected spectral characteristics are outlined. Spectroscopic analysis is crucial for the verification of the compound's identity and purity.[6][7]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the pyrazole ring proton (a singlet), the aldehyde proton (a singlet at a downfield shift, typically >9.0 ppm), and the N-H proton of the pyrazole ring (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group.[6]

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the alkyl and aromatic groups, a strong C=O stretching vibration for the aldehyde, and C=N stretching of the pyrazole ring.[8]

3.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or the formyl group.

Synthesis

The primary synthetic route for pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide).

4.1. General Experimental Protocol for Vilsmeier-Haack Reaction

-

Preparation of the Hydrazone Precursor: The synthesis starts with the condensation of pinacolone (3,3-dimethyl-2-butanone) with hydrazine hydrate to form the corresponding hydrazone.

-

Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of dimethylformamide (DMF).

-

Formylation Reaction: The prepared hydrazone is then added to the Vilsmeier reagent, and the reaction mixture is heated.

-

Work-up and Purification: After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate, this compound, is then filtered, washed, and purified, typically by recrystallization or column chromatography.[10][11]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound itself, the pyrazole scaffold is a well-established pharmacophore. Derivatives of pyrazole-4-carbaldehyde have demonstrated a wide array of pharmacological effects.

5.1. Anticancer Potential

Numerous pyrazole derivatives have been investigated as potential anticancer agents.[12][13][14][15][16] Their mechanisms of action often involve the inhibition of various kinases, disruption of microtubule polymerization, and induction of apoptosis.[16] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for the synthesis of diverse derivatives, allowing for the exploration of structure-activity relationships in the development of novel anticancer therapeutics.[12]

5.2. Anti-inflammatory Activity

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[1] Pyrazole-4-carbaldehyde derivatives have also been explored for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1]

5.3. Antimicrobial Activity

Various pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3][11][17] The synthesis of novel pyrazole-based compounds continues to be an active area of research in the quest for new antimicrobial agents to combat drug-resistant microbes.

Signaling Pathway Context for Pyrazole Derivatives

Caption: Potential mechanisms of action for biologically active pyrazole derivatives.

Conclusion

This compound is a readily synthesizable compound that holds potential as a building block in the development of novel therapeutic agents. While specific biological data for this compound is currently lacking in the public domain, the extensive research on related pyrazole derivatives suggests that it is a promising scaffold for further investigation. This guide provides a foundational understanding of its characteristics to aid researchers in their exploration of this and similar molecules for applications in drug discovery and medicinal chemistry. Further experimental studies are warranted to fully elucidate the physicochemical properties, spectroscopic profile, and biological activities of this specific compound.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Page loading... [guidechem.com]

- 5. parchem.com [parchem.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jpsionline.com [jpsionline.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 3-tert-Butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, and understanding their fundamental properties through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the detailed theoretical protocols for such investigations, presents expected data based on closely related structures, and visualizes the computational workflow and key molecular property relationships.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The presence of the bulky tert-butyl group, the reactive carbaldehyde moiety, and the versatile pyrazole core suggests a rich chemical landscape and potential for various biological activities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore the molecule's characteristics at an atomic level. This guide details the methodology for such in-silico experiments and provides a framework for interpreting the results.

Experimental Protocols: A Computational Approach

The following section details a robust computational protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices for similar heterocyclic systems.

2.1. Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D model of this compound. The geometry of this initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Procedure: An initial 3D structure of the molecule is built. A geometry optimization calculation is then performed without any symmetry constraints. The convergence criteria should be set to tight to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.

2.2. Vibrational Frequency Analysis

To predict the infrared (IR) spectrum and to confirm the nature of the optimized geometry, a vibrational frequency analysis is performed.

-

Method: DFT, using the same functional and basis set as for the geometry optimization.

-

Procedure: Following the successful geometry optimization, a frequency calculation is carried out. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies. The output provides the vibrational modes and their corresponding IR intensities.

2.3. Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of the molecule are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: DFT, using the optimized geometry.

-

Procedure: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals is visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

2.4. Atomic Charge Distribution

To understand the charge distribution within the molecule, a population analysis is performed.

-

Method: Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

-

Procedure: This analysis is performed on the optimized geometry to calculate the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions and reactive sites.

Data Presentation: Expected Theoretical and Spectroscopic Data

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.34 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C4-C(aldehyde) | 1.47 | |

| C(aldehyde)=O | 1.22 | |

| Bond Angle (°) | N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.5 | |

| C3-C4-C5 | 108.0 | |

| C4-C5-N1 | 107.5 | |

| C5-N1-N2 | 107.0 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| N-H (pyrazole) | Stretching | ~3450 |

| C=O (aldehyde) | Stretching | ~1680 |

| C=N (pyrazole) | Stretching | ~1580 |

| C-H (aldehyde) | Stretching | ~2850, ~2750 |

| C(CH₃)₃ | Stretching/Bending | ~2960, ~1370 |

Table 3: Calculated Electronic Properties

| Property | Predicted Value (eV) |

| Energy of HOMO | -6.5 to -7.5 |

| Energy of LUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

| Dipole Moment (Debye) | 3.0 to 4.0 |

Table 4: Representative Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| O (aldehyde) | -0.5 to -0.6 |

| N1 | -0.2 to -0.3 |

| N2 | -0.1 to -0.2 |

| C3 | +0.2 to +0.3 |

| C4 | -0.1 to -0.2 |

| C5 | +0.1 to +0.2 |

| C (aldehyde) | +0.4 to +0.5 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the quantum chemical analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis.

Caption: Relationship between computed electronic properties and predicted molecular behavior.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometry, vibrational spectra, and electronic properties. The provided protocols and expected data serve as a valuable resource for initiating computational studies on this and related pyrazole derivatives. Such theoretical investigations are indispensable in modern drug discovery and materials science, enabling a more targeted and efficient approach to the design of novel functional molecules.

A Technical Guide to the Crystal Structure Analysis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Disclaimer: As of this writing, the specific crystal structure of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde has not been publicly reported in peer-reviewed literature, and its crystallographic data is not available in common structural databases. Therefore, this document serves as an in-depth technical guide outlining the general and established methodologies that would be employed to determine the crystal structure of this, or similar, novel small organic molecules.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the process of small molecule single-crystal X-ray crystallography, from synthesis to final structural analysis.

Synthesis and Purification

The initial and critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. A plausible synthetic route would involve the formylation of a 3-tert-butyl-1H-pyrazole precursor.

Experimental Protocol: Synthesis

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole.

-

Precursor Synthesis: 3-tert-Butyl-1H-pyrazole would first be synthesized or procured.

-

Vilsmeier-Haack Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with a suitable amide, most commonly N,N-dimethylformamide (DMF).

-

Formylation: The 3-tert-Butyl-1H-pyrazole is then added to the Vilsmeier reagent. The reaction mixture is heated, often at temperatures around 70-90°C, for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with an ice-water mixture and neutralized. The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The resulting solid is purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound. The purity would be confirmed by techniques such as NMR and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The goal is to obtain well-ordered, single crystals, ideally between 0.1 and 0.5 mm in each dimension. Several techniques can be employed, and the choice of solvent is crucial.[2]

Experimental Protocol: Crystallization Techniques

Commonly used crystallization methods for small organic molecules include:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.[3][4][5]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystal growth.[6][7]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing its solubility and inducing crystallization.[3][8]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the layers slowly mix.[3][9]

The choice of solvent or solvent system is determined empirically by screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil.[10] For data collection, the crystal is usually flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A sensitive detector (e.g., CCD or CMOS) records the positions and intensities of these spots.[11]

-

Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and the crystal system. The intensities of the reflections are then integrated, corrected for various experimental factors (like absorption), and scaled.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Determination

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[11]

-

Structure Solution: An initial model of the atomic positions is determined. For small molecules, "direct methods" are typically very successful in solving the phase problem of crystallography.[11]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, atomic coordinates, and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the final model is assessed by parameters such as the R-factor.

Data Presentation

The final result of a crystal structure analysis is a set of atomic coordinates for the molecule, as well as derived geometric parameters. This quantitative data is typically summarized in tables for clarity and comparison. Below are examples of how such data would be presented for this compound, with placeholder values for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₁₂N₂O |

| Formula weight | 152.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.1 Å |

| c | 9.3 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 930.5 ų |

| Z | 4 |

| Calculated density | 1.085 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.5 to 28.0° |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| N1-N2 | 1.37 |

| N1-C5 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C3-C6 | 1.52 |

| C4-C9 | 1.45 |

| C9-O1 | 1.22 |

| C6-C7 | 1.54 |

| C6-C8 | 1.54 |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value |

| Bond Angles | |

| N2-N1-C5 | 110.5 |

| N1-N2-C3 | 106.8 |

| N2-C3-C4 | 111.2 |

| C3-C4-C5 | 105.0 |

| N1-C5-C4 | 106.5 |

| N2-C3-C6 | 121.0 |

| C4-C3-C6 | 127.8 |

| C3-C4-C9 | 128.5 |

| C5-C4-C9 | 126.5 |

| Torsion Angles | |

| N2-C3-C4-C9 | -178.5 |

| C6-C3-C4-C9 | 2.1 |

Visualization of Experimental Workflow

The overall process from synthesis to final data analysis can be visualized as a logical workflow.

Caption: Experimental workflow from synthesis to structure validation.

References

- 1. chemmethod.com [chemmethod.com]

- 2. How To [chem.rochester.edu]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. journals.iucr.org [journals.iucr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties. The substituent at the 3-position and the formyl group at the 4-position of the pyrazole ring in 3-tert-Butyl-1H-pyrazole-4-carbaldehyde offer key reactive sites for molecular elaboration. The bulky tert-butyl group can influence the compound's lipophilicity and metabolic stability. A thorough understanding of its solubility in various solvent systems is crucial for designing reaction conditions, formulation development, and conducting biological assays. Similarly, knowledge of its chemical stability under different stress conditions is essential for ensuring its integrity during storage, handling, and in physiological environments.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is sparse, some general properties can be inferred from its structure and related compounds.

| Property | Predicted/Inferred Value/Characteristic |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Likely a solid at room temperature. |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| pKa | The pyrazole ring is weakly basic, and the aldehyde is non-ionizable under physiological pH. |

| LogP | The tert-butyl group suggests a moderate to high lipophilicity. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and developability. A comprehensive solubility profile in a range of solvents is essential.

Experimental Protocol for Solubility Determination

The following table outlines a general protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.[1]

| Step | Procedure | Details and Considerations |

| 1. Preparation | Accurately weigh an excess amount of this compound into a series of vials. | The amount should be sufficient to ensure a saturated solution with undissolved solid remaining. |

| 2. Solvent Addition | Add a precise volume of the desired solvent to each vial. Solvents should include water, buffers (pH 2, 7.4, 9), methanol, ethanol, DMSO, and acetonitrile. | The choice of solvents should cover a range of polarities and be relevant to potential applications. |

| 3. Equilibration | Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to reach equilibrium. | A thermostatically controlled shaker or rotator is recommended to ensure constant temperature and agitation. |

| 4. Sample Collection and Preparation | After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. | Filtration through a syringe filter (e.g., 0.22 µm) is crucial to remove any undissolved particles. |

| 5. Analysis | Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. | A calibration curve with known concentrations of the compound should be prepared to quantify the solubility. |

| 6. Data Reporting | Express the solubility in units such as mg/mL or mol/L. | The temperature and solvent system should always be specified. |

Expected Solubility Behavior

Based on its structure, this compound is expected to exhibit low solubility in aqueous media due to the hydrophobic tert-butyl group. Its solubility is likely to be higher in organic solvents like methanol, ethanol, and DMSO.

Stability Profile

Stability testing is crucial to determine the intrinsic stability of a compound and to identify potential degradation products. Forced degradation studies are performed under more severe conditions to accelerate degradation and elucidate degradation pathways.[2]

Experimental Protocol for Forced Degradation Studies

The following table outlines a typical forced degradation protocol.[2][3] The extent of degradation is typically monitored by a stability-indicating HPLC method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. |

| Neutral Hydrolysis | Dissolve the compound in water and heat at 60-80 °C for a specified time. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for a specified period. |

| Photostability | Expose a solution of the compound and the solid compound to UV and visible light according to ICH Q1B guidelines. |

Potential Degradation Pathways

Heterocyclic aldehydes can be susceptible to oxidation. The aldehyde group of this compound could be oxidized to the corresponding carboxylic acid, especially under oxidative stress conditions. The pyrazole ring itself is generally stable but can be susceptible to cleavage under harsh conditions.

Visualizations

Synthesis Workflow

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes.[4] The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

General Stability Testing Workflow

The following diagram outlines a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: General workflow for stability testing of a chemical compound.

Hypothetical Signaling Pathway Interaction

While the specific biological targets of this compound are not well-defined, many pyrazole derivatives are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical interaction with a signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While specific quantitative data on the solubility and stability of this compound are yet to be published, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for solubility and stability testing, along with an understanding of potential degradation pathways, will enable a thorough physicochemical characterization of this versatile building block. The provided visualizations offer a clear overview of its synthesis, a logical approach to stability assessment, and a hypothetical model for its biological interaction. This foundational knowledge is indispensable for advancing the use of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the most prevalent and efficient synthetic route, which involves the formylation of a pyrazole precursor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthetic workflow.

Overview of Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7] This reaction facilitates the formylation of electron-rich heterocyclic compounds, such as pyrazoles, at the C4 position.[6] The logical precursor for this synthesis is therefore 3-tert-Butyl-1H-pyrazole.

The overall synthetic strategy can be broken down into two key stages:

-

Stage 1: Synthesis of the Precursor, 3-tert-Butyl-1H-pyrazole. The synthesis of this starting material is a critical first step. A common method involves the condensation of a β-diketo equivalent with hydrazine.

-

Stage 2: Formylation of 3-tert-Butyl-1H-pyrazole. The Vilsmeier-Haack reaction is then used to introduce the aldehyde functional group onto the pyrazole ring to yield the final product.

Below is a diagram illustrating this logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

A common route to synthesize 3-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For 3-tert-butyl-1H-pyrazole, a suitable starting material is 1,1-dimethyl-3-keto-butanal, which can be prepared from pinacolone.

Protocol:

-

Preparation of 1,1-Dimethyl-3-keto-butanal:

-

To a solution of sodium ethoxide in ethanol, add pinacolone and ethyl formate.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is quenched with a weak acid and the product is extracted.

-

-

Cyclocondensation with Hydrazine:

-

Dissolve the crude 1,1-dimethyl-3-keto-butanal in a suitable solvent such as ethanol.

-

Add hydrazine hydrate dropwise to the solution at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is then typically refluxed for several hours.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, for example, by column chromatography or distillation, to yield 3-tert-butyl-1H-pyrazole.

-

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][4]

Protocol:

-

Preparation of the Vilsmeier Reagent:

-

In a reaction vessel, cool DMF to 0 °C.

-

Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the electrophilic Vilsmeier reagent (chloroiminium salt).

-

-

Formylation of 3-tert-Butyl-1H-pyrazole:

-

Dissolve 3-tert-butyl-1H-pyrazole in an appropriate solvent (often excess DMF from the previous step can be used).

-

Add the solution of the pyrazole to the pre-formed Vilsmeier reagent at a low temperature.

-

The reaction mixture is then heated to a specific temperature (e.g., 60-90 °C) and stirred for several hours.[2][4] The progress of the reaction should be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[2][4]

-

Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until it reaches a neutral or slightly basic pH.[2]

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[2][4]

-

The following diagram outlines the experimental workflow for the Vilsmeier-Haack formylation step.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and purification methods.

Table 1: Starting Materials and Reagents

| Compound Name | Structure | Role | Notes |

| Stage 1 | |||

| Pinacolone | CC(C)(C)C(=O)C | Starting Material | |

| Ethyl Formate | C(OCC)(=O) | Reagent | Formylating agent |

| Hydrazine Hydrate | N₂H₄·H₂O | Reagent | Forms the pyrazole ring |

| Stage 2 | |||

| 3-tert-Butyl-1H-pyrazole | C₇H₁₂N₂ | Starting Material | Precursor for formylation |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Reagent/Solvent | Forms Vilsmeier reagent |

| Phosphoryl Chloride (POCl₃) | POCl₃ | Reagent | Forms Vilsmeier reagent |

Table 2: Reaction Conditions and Yields

| Reaction Stage | Key Parameters | Typical Values | Reported Yields |

| Stage 1: Precursor Synthesis | Temperature | 0 °C to reflux | Good to excellent |

| Reaction Time | Several hours | ||

| Stage 2: Formylation | Reagent Molar Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.5-3 : excess | |

| Temperature | 60 - 90 °C | Good to excellent[4] | |

| Reaction Time | 2 - 6 hours[2][4] | ||

| Purification Method | Recrystallization/Column Chromatography |

Signaling Pathways and Mechanisms

The core of the second stage of this synthesis is the Vilsmeier-Haack reaction. The mechanism involves the electrophilic substitution of the pyrazole ring.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.

-

Electrophilic Attack: The electron-rich C4 position of the 3-tert-butyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: The resulting intermediate undergoes elimination to restore the aromaticity of the pyrazole ring. Subsequent hydrolysis of the iminium salt during aqueous work-up yields the final aldehyde product.

The diagram below illustrates the mechanistic pathway of the Vilsmeier-Haack reaction on a pyrazole substrate.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

References

- 1. chemmethod.com [chemmethod.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

Methodological & Application

Application Notes and Protocols: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Knoevenagel Condensation Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Knoevenagel condensation is a cornerstone reaction in organic synthesis for carbon-carbon bond formation. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is instrumental in the synthesis of a wide array of functionalized molecules.[1][2][3] Pyrazole derivatives, recognized for their diverse biological activities, are often synthesized using this method.[4][5] Specifically, 3-tert-Butyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block, leading to the creation of novel pyrazole-containing compounds with potential therapeutic applications. These application notes provide detailed protocols and data for the use of this compound in Knoevenagel condensation reactions.

Data Presentation

The following table summarizes representative data from Knoevenagel condensation reactions involving various pyrazole aldehydes and active methylene compounds, providing a basis for adapting these conditions to this compound.

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Ethanol:Water (1:1) | 10 min (reflux) | 92 | [6][7] |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Ethanol:Water (1:1) | 15 min (sonication) | 90 | [6][7] |

| Various 1-aryl-pyrazole-4-carbaldehydes | Malononitrile | In(OTf)₃ | Toluene | 45 min | 72-78 | [8] |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N-(benzothiazol-2-yl)-2-cyanoacetamide | Piperidine | Ethanol | - | - | [9] |

| Pyrazole-4-carbaldehydes | Malonic acid | Pyridine/Piperidine | Ethanol | - | - | [10] |

| Pyrazole-4-carbaldehydes | Cyanoacetic acid | Pyridine/Piperidine | Ethanol | - | - | [10] |

| (3-pyridyl)pyrazole-4-carbaldehyde | - | Pyridinium chlorochromate | - | - | - | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce the corresponding aldehydes.[4][8][12]

Materials:

-

3-tert-Butyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. This in-situ preparation generates the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Dissolve 3-tert-Butyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition, slowly raise the temperature of the reaction mixture to 60-70 °C and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it.

-

For further purification, the crude product can be recrystallized from an appropriate solvent such as ethanol or purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes a green and efficient method for the Knoevenagel condensation using a mild catalyst in an aqueous medium.[6][7][13]

Materials:

-

This compound

-

Malononitrile

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

-

Add ammonium carbonate (20 mol%) to the solution.

-

The reaction mixture can be heated to reflux for 10-30 minutes or subjected to ultrasonication at room temperature for 15-40 minutes. Monitor the reaction by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol to afford the desired 2-(3-(tert-butyl)-1H-pyrazol-4-ylmethylene)malononitrile.

Visualizations

Diagram 1: Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Diagram 2: Experimental Workflow for Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation experiment.

Diagram 3: Synthesis of Pyrazole Aldehyde Precursor

Caption: Workflow for the synthesis of the pyrazole aldehyde precursor.

References

- 1. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chim.it [chim.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. epa.oszk.hu [epa.oszk.hu]

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract